Cas no 17397-85-2 (1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-)

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- structure
17397-85-2 structure
Nombre del producto:1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-
Número CAS:17397-85-2
MF:C10H10O3
Megavatios:178.1846
CID:211961
PubChem ID:28516

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- Propiedades químicas y físicas

Nombre e identificación

    • 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-
    • (S)-(+)-MELLEIN
    • 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
    • 8-hydroxy-3-methyl-isochroman-1-one
    • (3R)-hydroxybutyl (3R)-hydroxybutyrate
    • (3R)-mellein
    • (R)-(-)-Mellein
    • (R)-3,4-dihydro-8-hydroxy-3-methylisochromen-1-one
    • (R)-mellein
    • 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
    • 3-hydroxybutyl-(R)-3-hydroxybutyrate
    • CS-0735
    • HY-15344
    • Ketone Ester
    • 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
    • (R)-3,4-Dihydro-8-hydroxy-3-methylisocoumarin
    • 3-Methyl-8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one
    • ALM-9
    • (+/-)-MELLEIN
    • E82508
    • AKOS006228659
    • Antibiotic AO-2
    • CS-0225132
    • 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one, (.+/-.)-
    • AO-2
    • Q6813065
    • CHEMBL226090
    • SCHEMBL13925643
    • 8-hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
    • DTXSID60891794
    • CHEBI:38760
    • 8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
    • SCHEMBL1230955
    • 17397-85-2
    • EN300-1228708
    • Isocoumarin, 3,4-dihydro-8-hydroxy-3-methyl, (.+/-.)-
    • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
    • Antibiotic BV-1
    • InChI=1/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H
    • (.+/-.)-Mellein
    • NS00094872
    • ISOCOUMARIN, 3,4-DIHYDRO-8-HYDROXY-3-METHYL-
    • 1200-93-7
    • 3-methyl-8-hydroxy-3,4-dihydroisocoumarin
    • Z1198723372
    • (R)-3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one; (R)-Mellein
    • Mellein
    • 3,4-Dihydro-8-hydroxy-3-methyl-(1H)-2-benzopyran-1-one
    • BV-1
    • BDBM50208249
    • starbld0003745
    • 8-hydroxy-3-methylisochroman-1-one
    • Ochracin
    • Renchi: InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
    • Clave inchi: KWILGNNWGSNMPA-UHFFFAOYSA-N
    • Sonrisas: OC1C2=C(CC(C)OC2=O)C=CC=1

Atributos calculados

  • Calidad precisa: 178.063
  • Masa isotópica única: 178.062994177g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 0
  • Complejidad: 214
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.5Ų
  • Xlogp3: 2.4

Propiedades experimentales

  • PSA: 46.53

1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- Literatura relevante

  • 1. Studies on the biosynthesis of hydroxymellein using 17O n.m.r. and 2H n.m.r. spectroscopy to determine the origin of the C-4 hydroxy group
    Chris Abell,Andrew C. Sutkowski,James Staunton J. Chem. Soc. Chem. Commun. 1987 586
  • 2. 1304. Mycotoxins. Part II. The constitution of ochratoxins A, B, and C, metabolites of Aspergillus ochraceus wilh
    K. J. van der Merwe,P. S. Steyn,L. Fourie J. Chem. Soc. 1965 7083
  • 3. Biosynthesis of the polyketide mellein from CD3CO2H and 13CD3CO2H in Aspergillus melleus: detection of deuterium by 2H n.m.r. and edited 13C n.m.r. spectra
    Chris Abell,David M. Doddrell,Mary J. Garson,Ernest D. Laue,James Staunton J. Chem. Soc. Chem. Commun. 1983 694
  • 4. Lactones. Part II. The structure of mellein
    John Blair,G. T. Newbold J. Chem. Soc. 1955 2871
  • 5. Access to phenolic fungal metabolites via the acid-catalysed Claisen rearrangement. The total synthesis of (±)-mellein, aurocitrin, and 5′,6′-dihydroaurocitrin
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